

# 2,5-Dibromobenzenesulfonyl chloride molecular weight

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## Compound of Interest

Compound Name: 2,5-Dibromobenzenesulfonyl chloride

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An In-Depth Technical Guide to **2,5-Dibromobenzenesulfonyl Chloride** for Advanced Research & Development

## Authored by: Gemini, Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **2,5-Dibromobenzenesulfonyl chloride**, a pivotal reagent in modern organic synthesis and pharmaceutical development. We will explore its fundamental chemical properties, delve into established synthetic methodologies, analyze its reactivity profile, and present a detailed experimental protocol for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

## Core Compound Profile

**2,5-Dibromobenzenesulfonyl chloride** is an organosulfur compound featuring a benzene ring substituted with two bromine atoms and a sulfonyl chloride functional group.<sup>[1]</sup> This trifecta of functionalities—a reactive sulfonyl chloride, and two bromine atoms that allow for further cross-coupling reactions—makes it a versatile building block in synthetic chemistry.

The molecular formula for this compound is  $C_6H_3Br_2ClO_2S$ .<sup>[2]</sup> Its structure and key identifiers are summarized below.

Property	Value	Source
IUPAC Name	2,5-dibromobenzene-1-sulfonyl chloride	[2]
Molecular Weight	334.41 g/mol	[1]
CAS Number	23886-64-8	[2]
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	69.0 - 75.0 °C	[2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> ClO <sub>2</sub> S	[2]
SMILES	<chem>ClS(=O)(=O)C1=C(Br)C=CC(Br)=C1</chem>	[2]
InChI Key	ZLMPLIWURYRGEB-UHFFFAOYSA-N	[2]

## Synthesis and Mechanism

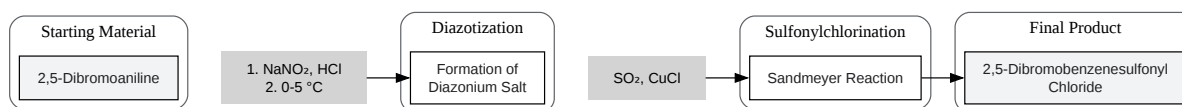
The industrial and laboratory-scale synthesis of aryl sulfonyl chlorides often relies on the diazotization of an appropriate aniline precursor, followed by a Sandmeyer-type reaction. This approach is favored due to the ready availability of aniline derivatives and the typically high yields.

The synthesis of **2,5-Dibromobenzenesulfonyl chloride** from 2,5-dibromoaniline proceeds via two critical steps:

- **Diazotization:** 2,5-dibromoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the primary amine into a highly reactive diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
- **Sulfonylchlorination (Sandmeyer Reaction):** The cold diazonium salt solution is then added to a solution of sulfur dioxide (SO<sub>2</sub>) in a suitable solvent (like acetic acid) in the presence of a

copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride group, releasing nitrogen gas.

The diagram below illustrates this synthetic pathway.



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Caption: General workflow for synthesizing **2,5-Dibromobenzenesulfonyl chloride**.

## Reactivity and Applications in Drug Development

The reactivity of **2,5-Dibromobenzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group ( $-\text{SO}_2\text{Cl}$ ). This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility.

Primary Applications:

- **Synthesis of Sulfonamides:** This is arguably the most significant application. The compound reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore present in numerous drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants. The two bromine atoms on the aromatic ring provide additional handles for further molecular elaboration, for instance, through palladium-catalyzed cross-coupling reactions to build molecular complexity.
- **Synthesis of Sulfonate Esters:** Reaction with alcohols or phenols yields sulfonate esters. These esters are often used as protecting groups for alcohols or as intermediates in further synthetic transformations.

The high reactivity of the sulfonyl chloride group necessitates careful handling, as it readily hydrolyzes upon contact with water or moisture to form the corresponding 2,5-dibromobenzenesulfonic acid and hydrochloric acid.<sup>[1][3]</sup>

## Experimental Protocol: Synthesis of a Novel Sulfonamide

This section provides a validated, step-by-step methodology for the synthesis of a model sulfonamide using **2,5-Dibromobenzenesulfonyl chloride** and a generic primary amine.

Objective: To synthesize N-alkyl-2,5-dibromobenzenesulfonamide.

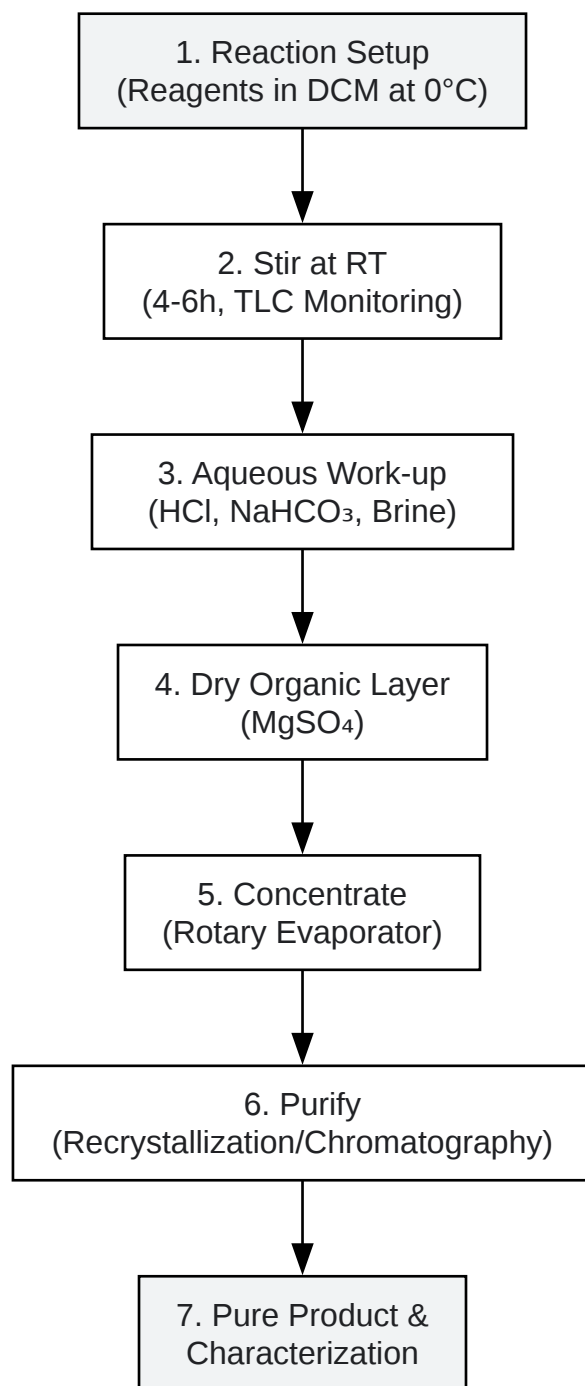
Materials:

- **2,5-Dibromobenzenesulfonyl chloride** (1.0 eq)
- Primary Amine (e.g., benzylamine) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Pyridine (2.0 eq)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Rotary Evaporator
- Magnetic Stirrer and Stir Bar
- Standard Glassware (round-bottom flask, separatory funnel, etc.)

Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2,5-Dibromobenzenesulfonyl chloride** (1.0 eq) in anhydrous DCM.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the amine and base.
- **Reagent Addition:** Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of the primary amine (1.1 eq). The excess pyridine acts as both a catalyst and a scavenger for the HCl byproduct generated.
- **Reaction Progression:** Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- **Work-up & Extraction:**
  - Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
  - Transfer the mixture to a separatory funnel and extract the organic layer.
  - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.
  - Dry the isolated organic layer over anhydrous MgSO<sub>4</sub>.
- **Purification:**
  - Filter off the drying agent (MgSO<sub>4</sub>).
  - Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
  - Purify the crude solid by recrystallization or flash column chromatography to obtain the pure N-alkyl-2,5-dibromobenzenesulfonamide.
- **Characterization:** Confirm the structure and purity of the final product using appropriate analytical techniques (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry).

The following diagram outlines the experimental workflow.



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Caption: Step-by-step experimental workflow for sulfonamide synthesis.

## Safety, Handling, and Storage

Trustworthiness in protocol design mandates a rigorous approach to safety. **2,5-Dibromobenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound that requires strict handling protocols.

- Hazards:
  - Causes severe skin burns and eye damage.[4]
  - Contact with water or moisture liberates toxic hydrogen chloride gas.[5][6]
  - May cause respiratory irritation.[4]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
- Handling:
  - Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[5]
  - Use only spark-proof tools and equipment.
  - Avoid breathing dust or vapors.[4]
  - Ensure emergency safety showers and eyewash stations are readily accessible.[5]
- Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
  - Keep away from water, strong bases, strong oxidizing agents, and alcohols.[5]
  - Store in a corrosives-compatible cabinet.

## Conclusion

**2,5-Dibromobenzenesulfonyl chloride** is a high-value reagent for chemists engaged in pharmaceutical research and complex organic synthesis. Its defined reactivity, centered on the

electrophilic sulfonyl chloride group, provides a reliable pathway for the construction of sulfonamides—a privileged scaffold in medicinal chemistry. The presence of two bromine atoms further enhances its utility, offering sites for subsequent diversification. A thorough understanding of its properties, synthesis, and stringent handling requirements is essential for its safe and effective application in a research environment.

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